1-(Bromomethyl)-3-methoxy-2-methylbenzene
Overview
Description
1-(Bromomethyl)-3-methoxy-2-methylbenzene is an organic compound with the molecular formula C9H11BrO It is a derivative of benzene, featuring a bromomethyl group (-CH2Br), a methoxy group (-OCH3), and a methyl group (-CH3) attached to the benzene ring
Preparation Methods
The synthesis of 1-(Bromomethyl)-3-methoxy-2-methylbenzene typically involves the bromomethylation of 3-methoxy-2-methylbenzene. One common method includes the reaction of 3-methoxy-2-methylbenzene with paraformaldehyde and hydrobromic acid (HBr) in acetic acid (AcOH) as a solvent . This reaction proceeds under mild conditions and minimizes the generation of toxic byproducts.
Industrial production methods may involve similar bromomethylation reactions but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-(Bromomethyl)-3-methoxy-2-methylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted benzene derivatives.
Oxidation: The methoxy group can be oxidized to form a carbonyl group, resulting in the formation of 3-methoxy-2-methylbenzaldehyde.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common reagents and conditions for these reactions include hydrobromic acid, paraformaldehyde, acetic acid, and various nucleophiles and reducing agents .
Scientific Research Applications
1-(Bromomethyl)-3-methoxy-2-methylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound can be used in the preparation of polymers and other materials with specific properties.
Biological Studies: It may be used in the development of bioactive compounds for medicinal chemistry research
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-3-methoxy-2-methylbenzene primarily involves its reactivity as an electrophile due to the presence of the bromomethyl group. This group can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the bromine, leading to the formation of new chemical bonds. The methoxy group can also participate in various reactions, influencing the compound’s overall reactivity .
Comparison with Similar Compounds
Similar compounds to 1-(Bromomethyl)-3-methoxy-2-methylbenzene include:
1-Bromopropane: A colorless liquid used as a solvent with applications in industrial cleaning and degreasing.
Bromomethane: An organobromine compound used as a fumigant and in the synthesis of other chemicals.
1-Bromo-2-methoxybenzene: A compound with similar reactivity but different substitution patterns on the benzene ring.
Compared to these compounds, this compound is unique due to the specific positioning of its functional groups, which can influence its reactivity and applications in organic synthesis and material science.
Properties
IUPAC Name |
1-(bromomethyl)-3-methoxy-2-methylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-7-8(6-10)4-3-5-9(7)11-2/h3-5H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMAAZGSYRZHPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1OC)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90527953 | |
Record name | 1-(Bromomethyl)-3-methoxy-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90527953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70264-73-2 | |
Record name | 1-(Bromomethyl)-3-methoxy-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90527953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(bromomethyl)-3-methoxy-2-methylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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